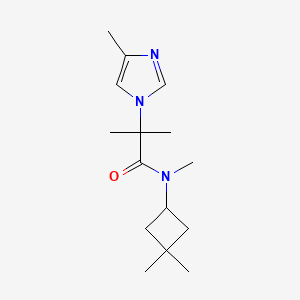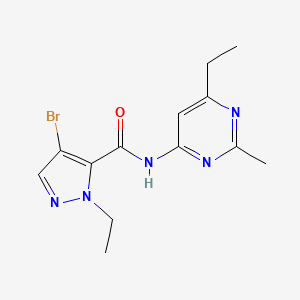![molecular formula C17H19N5 B7449561 N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7449561.png)
N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrido[2,3-b]pyrazin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrido[2,3-b]pyrazin-6-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrido[2,3-b]pyrazin-6-amine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-cancer activity and has been studied for its potential use in cancer treatment. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrido[2,3-b]pyrazin-6-amine is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition leads to the death of cancer cells and has potential therapeutic applications.
Biochemical and physiological effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrido[2,3-b]pyrazin-6-amine in lab experiments is its high selectivity for cancer cells. This selectivity reduces the potential for off-target effects and toxicity. However, a limitation of using this compound in lab experiments is its low solubility, which can make it difficult to administer and study.
Orientations Futures
There are several future directions for the study of N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrido[2,3-b]pyrazin-6-amine. One direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another direction is the investigation of its potential use in combination with other anti-cancer agents for enhanced therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrido[2,3-b]pyrazin-6-amine involves the use of several chemical reagents and procedures. The detailed synthesis method is beyond the scope of this paper, but it can be found in various scientific publications.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-N-(pyridin-2-ylmethyl)pyrido[2,3-b]pyrazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-13(2)11-22(12-14-5-3-4-8-18-14)16-7-6-15-17(21-16)20-10-9-19-15/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEKNFWSWRIOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC=CC=N1)C2=NC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(1-Hydroxycyclopentyl)acetyl]pyrrolidine-3-sulfonamide](/img/structure/B7449480.png)
![4-(3-Bicyclo[4.1.0]heptanylsulfamoyl)-2-methoxybenzoic acid](/img/structure/B7449485.png)
![5-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7449489.png)

![2-[3-[[2-(5-Cyclopropyl-2-methyl-1,2,4-triazol-3-yl)acetyl]amino]phenyl]propanoic acid](/img/structure/B7449499.png)

![3,5-dihydro-2H-pyrido[3,2-f][1,4]oxazepin-4-yl-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanone](/img/structure/B7449513.png)
![(1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol](/img/structure/B7449530.png)

![1-[2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]quinolin-4-one](/img/structure/B7449546.png)
![2-tert-butyl-N-methyl-N-(pyrazin-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B7449554.png)
![3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-[(4-methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B7449558.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]-1-(oxan-4-yl)pyrazole-4-sulfonamide](/img/structure/B7449584.png)
![3-[3-(3-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7449589.png)
